molecular formula C7H6BrClN2O B11776201 7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B11776201
M. Wt: 249.49 g/mol
InChI Key: LXCIGUYYLDNJJD-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 105679-33-2) is a heterocyclic compound featuring a pyrido[3,2-b][1,4]oxazine core substituted with bromine and chlorine at positions 7 and 6, respectively. Its molecular formula is C₈H₇BrClNO, with a molecular weight of 248.50 g/mol. This compound is classified as a research chemical, specifically labeled for non-human use, and is typically supplied as a 10 mM solution in storage conditions of 2–8°C .

Properties

Molecular Formula

C7H6BrClN2O

Molecular Weight

249.49 g/mol

IUPAC Name

7-bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C7H6BrClN2O/c8-4-3-5-7(11-6(4)9)10-1-2-12-5/h3H,1-2H2,(H,10,11)

InChI Key

LXCIGUYYLDNJJD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(N=C2N1)Cl)Br

Origin of Product

United States

Chemical Reactions Analysis

7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can be contextualized by comparing it to analogous pyridooxazine derivatives. Below is a detailed analysis of key analogs, supported by a data table (Table 1) and research findings.

Table 1: Comparative Analysis of Pyrido[3,2-b][1,4]oxazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Melting Point (°C) Purity Source/Supplier
7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine C₈H₇BrClNO 248.50 105679-33-2 Br (C7), Cl (C6) N/A N/A GLPBIO
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine C₈H₉BrN₂O 229.08 910037-14-8 Br (C7), CH₃ (C4) 77–79 95% Thermo Scientific
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine C₇H₇BrN₂O 215.04 34950-82-8 Br (C7) 116–119 97% TFS (Unspecified)
7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine C₁₃H₉BrF₂N₂O 327.12 1429403-23-5 Br (C7), 2,6-F₂C₆H₃ (C3) N/A N/A Hairui Chem
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine C₇H₇BrN₂O 215.04 959992-62-2 Br (C6) N/A N/A Ambeed

Key Observations:

Substituent Effects on Physical Properties: The methyl group at position 4 in 7-bromo-4-methyl-3,4-dihydro-2H-pyridooxazine reduces molecular symmetry, leading to a significantly lower melting point (77–79°C) compared to the non-methylated analog (116–119°C) . The chlorine atom in the target compound increases molecular weight (248.50 g/mol) relative to non-chlorinated analogs (e.g., 215.04–229.08 g/mol) .

Positional Isomerism :

  • Bromine placement (C6 vs. C7) alters steric and electronic profiles. For instance, 6-bromo-3,4-dihydro-2H-pyridooxazine (CAS: 959992-62-2) shares a structural similarity score of 0.78 with the target compound, suggesting divergent reactivity in synthetic pathways .

Research Findings and Implications

Synthetic Utility: The methyl-substituted derivative (CAS: 910037-14-8) is commercially available at 95% purity, making it a preferred intermediate for high-yield reactions requiring regioselective bromination .

Structural Similarity and Applications :

  • Compounds like 7-bromo-2H-pyridooxazin-3-one (CAS: 122450-96-8) exhibit an oxidized ketone group at position 3, which may confer distinct reactivity in nucleophilic substitution reactions compared to dihydro analogs .

Commercial Availability :

  • Suppliers such as Thermo Scientific, Hairui Chem, and Ambeed provide derivatives with purity levels ≥95%, ensuring reliability for research-scale synthesis .

Biological Activity

7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a halogenated heterocyclic compound with a molecular formula of C7_7H7_7BrClN2_2O and a molecular weight of approximately 239.5 g/mol. The unique structure of this compound, characterized by the presence of bromine and chlorine substituents, suggests significant potential for various biological activities. This article reviews the current understanding of its biological activity, including interactions with biological targets, potential therapeutic applications, and relevant case studies.

The compound's structure includes a pyrido[3,2-b][1,4]oxazine core, which contributes to its distinctive chemical properties. The presence of halogen atoms is known to enhance the compound's binding affinity towards various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity

Research indicates that 7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine exhibits notable biological activity. Preliminary studies suggest interactions with enzymes and receptors involved in metabolic pathways and disease processes. The dual halogenation enhances reactivity compared to similar compounds lacking such substitutions.

Potential Interactions

Initial findings have shown that this compound may interact with:

  • Enzymes : Potential inhibition or modulation of enzyme activity related to metabolic processes.
  • Receptors : Binding affinity towards specific receptors involved in signaling pathways.

Case Studies and Research Findings

  • Molecular Docking Studies : Computational studies have indicated that 7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can effectively bind to certain target proteins. These studies highlight the need for further in vitro assays to confirm these interactions and elucidate mechanisms.
  • In Vitro Assays : Experimental investigations are required to assess the pharmacological profile of this compound. Early assays suggest potential anticancer properties due to its interaction with kinases involved in cell cycle regulation.
  • Comparative Analysis : A comparison with structurally similar compounds reveals that the unique combination of bromine and chlorine in this compound may lead to enhanced biological activity:
    Compound NameStructural FeaturesNotable Properties
    6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazineBromine at position 6Similar reactivity but lacks chlorine substitution
    7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneBromine at position 7Potentially different biological activity due to structural variations
    5-Bromo-3-methoxypyridin-2-amineDifferent core structureMay exhibit distinct pharmacological profiles
    6-Chloro-3-methoxy pyridin-2(1H)-oneChlorine at position 6Similar reactivity but different substituents

Therapeutic Applications

The potential therapeutic applications of 7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine include:

  • Anticancer Agents : Due to its interactions with kinases and potential inhibition of cancer cell proliferation.
  • Antimicrobial Activity : Preliminary data suggest possible antibacterial or antifungal properties.

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